molecular formula C12H24O B14883846 5,9-Dimethyl-2-decanone

5,9-Dimethyl-2-decanone

Cat. No.: B14883846
M. Wt: 184.32 g/mol
InChI Key: JLUPXNKKEGLDEO-UHFFFAOYSA-N
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Description

5,9-Dimethyl-decan-2-one is an organic compound with the molecular formula C12H24O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its systematic name, 5,9-dimethyl-decan-2-one, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,9-dimethyl-decan-2-one can be achieved through several methods. One common approach involves the alkylation of 2-decanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: Industrial production of 5,9-dimethyl-decan-2-one typically involves large-scale alkylation reactions using similar principles as laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 5,9-Dimethyl-decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Alkylated ketones or other substituted products.

Scientific Research Applications

5,9-Dimethyl-decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,9-dimethyl-decan-2-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Decanone: A structurally similar ketone with a slightly different substitution pattern.

    Methyl octyl ketone: Another ketone with a similar carbon chain length but different branching.

    Octyl methyl ketone: Similar in structure but with different alkyl groups attached to the carbonyl carbon.

Uniqueness: 5,9-Dimethyl-decan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

5,9-dimethyldecan-2-one

InChI

InChI=1S/C12H24O/c1-10(2)6-5-7-11(3)8-9-12(4)13/h10-11H,5-9H2,1-4H3

InChI Key

JLUPXNKKEGLDEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC(=O)C

Origin of Product

United States

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